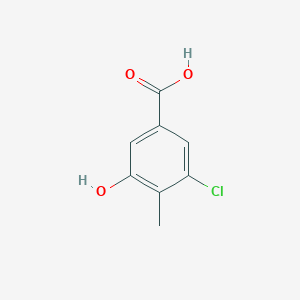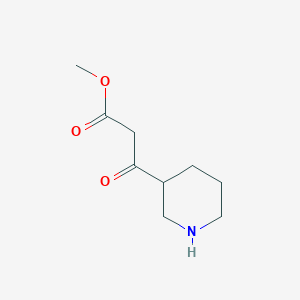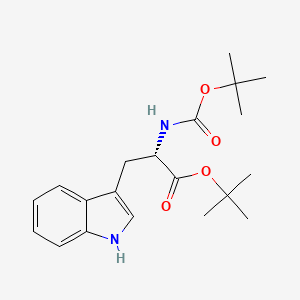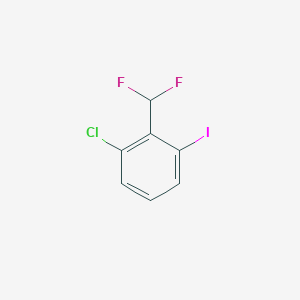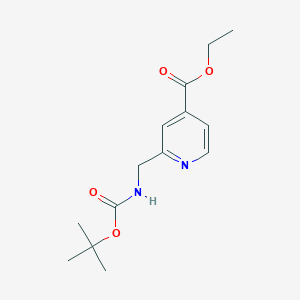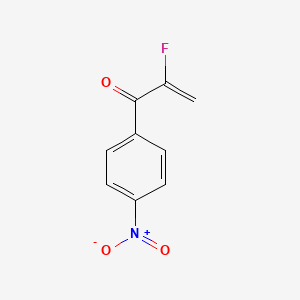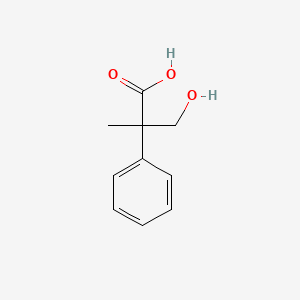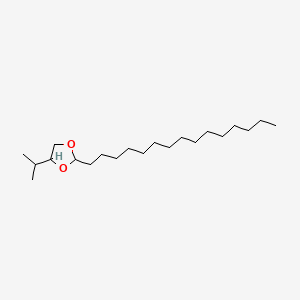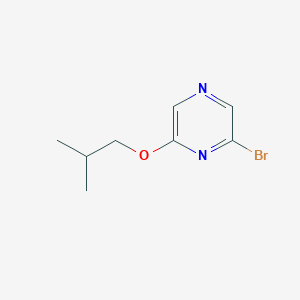![molecular formula C13H17NO3 B13968328 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. This particular compound features a benzo[d][1,3]dioxole moiety and a cyclopropylamino group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring and the introduction of the cyclopropylamino group. Common synthetic routes may include:
Step 1: Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
Step 2: Introduction of the propanol chain via alkylation or other suitable reactions.
Step 3: Attachment of the cyclopropylamino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-yl)propan-1-ol: Lacks the cyclopropylamino group.
3-(Cyclopropylamino)propan-1-ol: Lacks the benzo[d][1,3]dioxole moiety.
Benzo[d][1,3]dioxole derivatives: Various compounds with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
The presence of both the benzo[d][1,3]dioxole moiety and the cyclopropylamino group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol may impart unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C13H17NO3/c15-6-5-11(14-10-2-3-10)9-1-4-12-13(7-9)17-8-16-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 |
InChI Key |
COVPRXOLRGDPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



